molecular formula C6H6N4O2 B598113 6-Methoxy-3H-purin-3-ol CAS No. 19039-46-4

6-Methoxy-3H-purin-3-ol

Cat. No.: B598113
CAS No.: 19039-46-4
M. Wt: 166.14
InChI Key: QLECASLGKSDDAP-UHFFFAOYSA-N
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Description

6-Methoxy-3H-purin-3-ol is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring system with a methoxy group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3H-purin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available purine derivatives.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through hydrolysis reactions, often using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3H-purin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

6-Methoxy-3H-purin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methoxy-3H-purin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2(3H)-benzoxazolone: Another compound with a methoxy group, known for its biological activities.

    6-Methoxy-3-methylindole: A compound with a similar methoxy group but different core structure.

Uniqueness

6-Methoxy-3H-purin-3-ol is unique due to its specific purine ring system and the presence of both methoxy and hydroxyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-6-methoxypurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6-4-5(8-2-7-4)10(11)3-9-6/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLECASLGKSDDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=N2)N(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678244
Record name 6-Methoxy-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19039-46-4
Record name 6-Methoxy-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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